2-Bromo-4-(piperidin-1-ylmethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBSWOWTOUXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546363 | |
| Record name | 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88046-02-0 | |
| Record name | 2-Bromo-4-(1-piperidinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88046-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-bromo-4-(1-piperidinylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Piperidin 1 Ylmethyl Pyridine
Reactivity Profile of the Bromine Atom on the Pyridine (B92270) Ring
The bromine atom at the C-2 position of the pyridine ring is a primary site for functionalization, predominantly through palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle for several key transformations.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. This transformation is instrumental in synthesizing biaryl and heteroaryl-aryl structures. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Reactant | Catalyst System | Base | Solvent | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 2-Aryl-4-(piperidin-1-ylmethyl)pyridine |
| Alkenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 2-Alkenyl-4-(piperidin-1-ylmethyl)pyridine |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-bromopyridine (B144113) moiety and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is catalyzed by both palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis.
| Reactant | Catalyst System | Base | Solvent | Product Type |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Toluene, DMF | 2-Alkynyl-4-(piperidin-1-ylmethyl)pyridine |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a pivotal method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the amination of the 2-bromopyridine with a wide range of primary and secondary amines, providing access to a diverse array of 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net The choice of phosphine ligand is crucial for the efficiency of this transformation. researchgate.net
| Reactant | Catalyst System | Base | Solvent | Product Type |
| Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 2-Amino-4-(piperidin-1-ylmethyl)pyridine |
Transformations Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it a key site for chemical transformations. wikipedia.org These reactions often modify the electronic properties of the pyridine ring, influencing its subsequent reactivity.
N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, peracetic acid). orgsyn.orggoogle.comarkat-usa.org This transformation has significant synthetic utility. The resulting N-oxide group is a strong electron-donating group, which activates the C-2 and C-4 positions of the pyridine ring towards both electrophilic and nucleophilic attack. wikipedia.org This increased reactivity allows for substitutions that are difficult to achieve on the parent pyridine. researchgate.net The N-oxide can be subsequently removed by deoxygenation to restore the pyridine ring.
N-Alkylation and Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. wikipedia.orgquimicaorganica.org This process, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion. Quaternization significantly increases the electron-deficient character of the pyridine ring, which in turn activates the ring, particularly at the C-2 and C-4 positions, for nucleophilic aromatic substitution. nih.govchemistryviews.org
| Transformation | Reagent | Solvent | Product |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | CH₂Cl₂, CHCl₃ | 2-Bromo-4-(piperidin-1-ylmethyl)pyridine N-oxide |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Acetonitrile, DMF | 1-Alkyl-2-bromo-4-(piperidin-1-ylmethyl)pyridinium Halide |
Reactivity of the Piperidine (B6355638) Nitrogen Center
The nitrogen atom of the piperidine ring in this compound is a tertiary amine. Its reactivity is primarily characterized by its basicity and its ability to participate in reactions that functionalize the adjacent carbon atoms.
Basicity and Salt Formation: The piperidine nitrogen is a strong base and will readily react with acids to form piperidinium (B107235) salts. This property is often utilized in purification processes or to modify the solubility of the compound.
Alpha-Functionalization via Iminium Ions: While the tertiary amine itself is not a strong nucleophile, the piperidine ring can undergo functionalization at the α-carbon positions (C-2 and C-6). acs.org This can be achieved through methods that generate an intermediate N-acyliminium ion. For instance, oxidation of the tertiary amine to an N-oxide, followed by treatment with an acylating agent (a modified Polonovski–Potier reaction), can lead to the formation of an endo-cyclic iminium ion. acs.org This electrophilic intermediate can then be trapped by various nucleophiles, allowing for the introduction of substituents at the carbon atom adjacent to the nitrogen. nih.govresearchgate.net
| Reaction Type | Key Intermediate | Potential Nucleophiles | Product Type |
| α-C-H Functionalization | N-Acyliminium Ion | Cyanide, Grignard reagents, Enolates | 2-Substituted Piperidine Derivatives |
Functional Group Interconversions within the this compound Framework
The various reactive sites on the this compound molecule allow for a range of functional group interconversions, enabling the synthesis of a wide array of derivatives from a common starting material.
Transformations Originating from the Bromine Atom: The products obtained from the cross-coupling reactions described in section 3.1 can undergo further transformations. For example, an alkynyl group introduced via a Sonogashira coupling can be subsequently hydrated to yield a methyl ketone or partially reduced to a cis- or trans-alkene. An aryl group introduced by Suzuki coupling could bear other functional groups that can be further modified.
Modifications via the Pyridine N-Oxide: The formation of the pyridine N-oxide (section 3.2) opens up pathways for introducing new functional groups at the C-2 and C-6 positions. For instance, treatment of the N-oxide with reagents like POCl₃ can introduce a chlorine atom. The N-oxide itself can be considered a functional group that can be removed (deoxygenated) using reagents like PCl₃ or through catalytic hydrogenation, which restores the original pyridine structure after the desired modifications have been made elsewhere on the ring. semanticscholar.org
Structure Activity Relationship Sar Studies and Lead Optimization Strategies Centered on 2 Bromo 4 Piperidin 1 Ylmethyl Pyridine
Systematic Elucidation of Pyridine (B92270) Substituent Effects on Biological Activity
The pyridine ring in 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is a critical component for its interaction with biological targets. The nature, position, and electronic properties of substituents on this ring can significantly influence the compound's pharmacological profile.
The bromine atom at the 2-position of the pyridine ring is a key feature. Halogens can act as hydrogen bond acceptors and can influence the acidity of adjacent protons, potentially impacting ligand-target interactions. SAR studies on related pyridine derivatives have shown that replacing or modifying the bromo group can lead to significant changes in activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the presence and position of substituents on the phenyl ring, which is analogous to potential modifications of the pyridine ring, dictated the anticonvulsant activity. Specifically, unsubstituted phenyl derivatives or those with ortho- and meta-substituents showed the highest activity. nih.gov
A hypothetical SAR study on this compound could involve the synthesis and evaluation of analogs with various substituents at the 2-position, as illustrated in the following table:
| R | Biological Activity (Hypothetical IC50) |
| Br | 100 nM |
| Cl | 150 nM |
| F | 200 nM |
| CN | 80 nM |
| OCH3 | 120 nM |
| NH2 | 90 nM |
This table is for illustrative purposes and does not represent actual experimental data.
Investigating the Contribution of Piperidine (B6355638) Moiety Variations to Pharmacological Potency and Selectivity
The piperidine moiety is a common structural feature in many biologically active compounds, often contributing to improved solubility, metabolic stability, and target engagement. nih.gov Modifications to the piperidine ring of this compound can significantly impact its pharmacological properties.
Introducing substituents on the piperidine ring can alter its conformation and its ability to interact with a target. For example, the addition of a chiral center to the piperidine ring has been shown to improve the potency of certain inhibitors. thieme-connect.com In the context of this compound, placing substituents at the 2-, 3-, or 4-positions of the piperidine ring could probe the steric and electronic requirements of the binding pocket.
The nitrogen atom of the piperidine ring is often a key interaction point, forming hydrogen bonds or salt bridges with the target. The basicity of this nitrogen can be modulated by nearby substituents, which in turn affects its ionization state at physiological pH and its binding affinity. nih.gov
A hypothetical SAR study exploring piperidine modifications could yield the following results:
| Piperidine Modification | Biological Activity (Hypothetical IC50) |
| Unsubstituted | 100 nM |
| 4-methylpiperidine | 85 nM |
| 4-hydroxypiperidine | 110 nM |
| 3-methylpiperidine | 130 nM |
| 2-ethylpiperidine | 180 nM |
This table is for illustrative purposes and does not represent actual experimental data.
Analysis of Linker Length and Flexibility in Modulating Biological Response
The methylene (B1212753) linker connecting the pyridine and piperidine rings plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker can significantly influence the compound's ability to adopt an optimal conformation for binding to its target.
Studies on other molecules with similar architectures have shown that linker length is a critical determinant of biological activity. nih.govnih.gov A shorter linker may restrict the molecule to a conformation that is either highly favorable or completely unfavorable for binding. Conversely, a longer, more flexible linker might allow the molecule to adapt to the binding site more effectively, but could also introduce an entropic penalty upon binding.
Varying the linker in this compound by increasing the number of methylene units (e.g., ethyl, propyl) or by introducing rigidity (e.g., a double bond or a small ring) would be a key strategy in lead optimization to fine-tune the orientation of the pyridine and piperidine moieties.
Conformational Analysis of this compound and its Impact on Ligand-Target Interactions
Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can be employed to understand the preferred conformations of this molecule. The piperidine ring typically adopts a chair conformation, but the presence of substituents can influence the equilibrium between different chair forms or even favor a twist-boat conformation in certain protein-ligand complexes. nih.govacs.org
The relative orientation of the pyridine and piperidine rings, as determined by the linker's conformation, is crucial for aligning the key interacting groups with their counterparts in the target's binding site. Molecular docking studies can provide insights into how different conformations of this compound might bind to a specific target, guiding the design of analogs with improved binding affinity. nih.gov
Application of Bioisosterism and Homologation in Scaffold Optimization
Bioisosterism and homologation are fundamental strategies in medicinal chemistry for optimizing lead compounds like this compound.
Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com For the 2-bromo substituent on the pyridine ring, potential bioisosteric replacements could include other halogens (Cl, F), a cyano group, or a trifluoromethyl group. The pyridine ring itself could be replaced by other five- or six-membered heterocycles to explore different electronic distributions and hydrogen bonding patterns. For example, replacing the pyridine nitrogen with a 'C-CN' unit in a benzene (B151609) ring is a known bioisosteric replacement that can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net
Homologation involves systematically increasing the length of a carbon chain, such as the linker between the pyridine and piperidine rings. This strategy is used to probe the size of the binding pocket and to optimize the distance between key interacting moieties. For example, extending the methylene linker to an ethyl or propyl chain would be a form of homologation.
Rational Design Principles in Hit-to-Lead and Lead Optimization Processes
The transition from an initial "hit" compound to a "lead" and subsequently to a clinical candidate involves a process of rational drug design. This process integrates SAR data, computational modeling, and an understanding of the compound's pharmacokinetic and toxicological properties.
For a scaffold like this compound, the hit-to-lead process would involve initial modifications to the pyridine and piperidine rings to establish a preliminary SAR. This would help in identifying the key pharmacophoric elements and the regions of the molecule that are tolerant to modification.
The lead optimization phase would then focus on fine-tuning the properties of the most promising lead compounds. researchgate.net This would involve iterative cycles of design, synthesis, and testing to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, modifications might be made to reduce off-target effects or to improve metabolic stability. Computational tools can be used to predict how structural changes will affect properties like solubility and membrane permeability, thereby guiding the design of analogs with better drug-like characteristics. nih.gov
Molecular Mechanisms of Biological Activity Associated with 2 Bromo 4 Piperidin 1 Ylmethyl Pyridine
Identification and Validation of Molecular Targets
While direct molecular targets of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine are not definitively identified, the structural motifs of the molecule, namely the bromopyridine and the piperidinylmethylpyridine moieties, suggest several plausible protein families as potential targets.
Kinases: Pyridine-based scaffolds are known to be privileged structures in kinase inhibitor design, often acting as hinge-binders in the ATP-binding pocket of various kinases. nih.gov Derivatives of pyrazolopyridine, a related heterocyclic system, have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Furthermore, novel pyrrolo[2,3-d]pyridine derivatives have been developed as multi-kinase inhibitors, showing activity against VEGFR2, EGFR, Her2, and CDK2. researchgate.net Given these precedents, it is conceivable that this compound could exhibit inhibitory activity against one or more protein kinases involved in cell signaling and proliferation. Molecular docking studies on other brominated pyridine (B92270) derivatives, such as 3-bromo-2-hydroxypyridine, have explored their potential as bromodomain inhibitors, suggesting another class of potential targets. researchgate.net
Receptors: The piperidine (B6355638) moiety is a common feature in ligands for various receptors. For instance, certain piperidine derivatives have been identified as ligands for sigma receptors (σ1 and σ2), which are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. nih.gov Additionally, derivatives of N-arylpiperazine containing a pyridine core have shown affinity for α-adrenoceptors. researchgate.net The interaction of piperidine-containing compounds with the CB1 cannabinoid receptor has also been a subject of study. nih.gov
Other Enzymes and Proteins: The broader class of piperidine-containing compounds has been shown to modulate various signaling pathways crucial for cancer cell survival, including NF-κB, PI3K/Akt, and MAPK pathways. frontiersin.org This suggests that upstream or downstream components of these pathways could be molecular targets.
Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds
| Target Class | Specific Examples of Targets for Analogues | Reference |
| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2) | nih.govresearchgate.net |
| Bromodomains | BRD2 | researchgate.net |
| Receptors | Sigma-1 Receptor (σ1R), Sigma-2 Receptor (σ2R), α-Adrenoceptors, CB1 Cannabinoid Receptor, Muscarinic M2 Receptor | nih.govnih.govresearchgate.net |
| Signaling Proteins | Components of NF-κB, PI3K/Akt, and MAPK pathways | frontiersin.org |
Mechanistic Characterization of Enzyme Inhibition (e.g., Competitive, Non-Competitive Modes)
The mode of enzyme inhibition by a compound is critical to understanding its molecular mechanism. For pyridine-based kinase inhibitors, the common mechanism is competitive inhibition, where the compound competes with ATP for binding to the enzyme's active site. nih.gov This is a plausible mechanism for this compound if it indeed targets protein kinases.
Molecular docking studies of 3-bromopyruvate, a different bromine-containing compound, with various metabolic enzymes have been conducted to understand its inhibitory action. nih.govresearchgate.net While structurally distinct from the subject of this article, these studies highlight the utility of computational methods in predicting binding modes and informing on the potential for competitive, non-competitive, or other modes of inhibition. For example, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of the α-amylase enzyme, with molecular docking studies supporting their potential to bind to the active site. mdpi.com
Without experimental data for this compound, the precise mode of inhibition for any potential enzyme target remains speculative. Kinetic studies would be necessary to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Analysis of Receptor Binding and Ligand-Binding Domains
The piperidine ring is a key pharmacophore in many receptor ligands, contributing to binding affinity and selectivity. The nature and substitution of the piperidine and the attached pyridine ring in this compound would be critical determinants of its receptor binding profile.
Studies on N-substituted spiropiperidines as nociceptin (B549756) receptor ligands have demonstrated the importance of the piperidine core in achieving high binding affinity. nih.gov Similarly, research on piperidine derivatives as sigma receptor ligands has shown that modifications to the piperidine and its substituents significantly impact affinity and selectivity for σ1 and σ2 subtypes. nih.gov For example, a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles with a piperidine moiety highlighted the crucial role of the linker between the piperidine and pyridine rings in σ1R affinity. nih.gov
Elucidation of Cellular Pathway Modulation by this compound Derivatives
The piperidine and piperine (B192125) alkaloids have been reported to modulate several critical signaling pathways involved in cancer progression, such as NF-κB, PI3K/Akt, and STAT-3. frontiersin.org For instance, 2-amino-4-(1-piperidine)pyridine has been shown to inhibit the proliferation of colon cancer cells by arresting the cell cycle in the G1/G0 phase and inhibiting cell migration and invasion. frontiersin.org
Pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated for their anticancer properties. These compounds were found to potently inhibit cell survival and growth, arrest the cell cycle, and block angiogenesis. acs.org This suggests that structurally related pyridine derivatives could impact cellular pathways controlling cell division and blood vessel formation.
Furthermore, the potential for bromopyridine derivatives to act as kinase inhibitors implies that they could modulate any of the numerous cellular pathways regulated by kinases, including those involved in cell growth, differentiation, and apoptosis. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been developed as inhibitors of Nek2, a kinase involved in cell cycle regulation, leading to antiproliferative effects in cancer cells. nih.gov
Structure-Based Insights into Biological Interactions
Structure-activity relationship (SAR) studies and molecular modeling provide valuable insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring are critical for their biological effects. nih.govresearchgate.net
In the context of kinase inhibition, the pyridine ring often forms key hydrogen bonds with the hinge region of the kinase domain. The bromine atom at the 2-position of this compound could influence the electronic properties of the pyridine ring and potentially engage in halogen bonding interactions with the target protein. The piperidin-1-ylmethyl group at the 4-position provides a flexible linker to a bulky and basic piperidine ring, which can explore different regions of a binding pocket and form ionic or hydrogen bond interactions.
Computational and Theoretical Investigations of 2 Bromo 4 Piperidin 1 Ylmethyl Pyridine
Quantum Chemical Calculations (e.g., DFT, FMO, MEP) for Electronic Structure and Reactivity Prediction
No published studies were found that performed quantum chemical calculations on 2-Bromo-4-(piperidin-1-ylmethyl)pyridine. Such an analysis would typically involve using Density Functional Theory (DFT) to optimize the molecular geometry and calculate electronic properties. nih.govnanobioletters.com Frontier Molecular Orbital (FMO) analysis would be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to identify electrophilic and nucleophilic sites.
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
There is no available research detailing molecular docking simulations for this compound with any biological target. This type of study predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's active site. nih.govresearchgate.net Results would typically be presented in a data table showing binding energies (kcal/mol) and key interacting amino acid residues.
Molecular Dynamics Simulations for Investigating Dynamic Interactions and Conformational Landscapes
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic interactions between the ligand and its target and exploring its conformational flexibility in a simulated physiological environment.
In Silico Prediction and Validation of Structure-Activity Relationships
A search for in silico prediction or Quantitative Structure-Activity Relationship (QSAR) studies for this compound yielded no results. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This would require a dataset of analogous compounds with measured biological activity, which is not available.
Conformational Analysis and Energy Landscapes through Computational Methods
There are no specific computational studies on the conformational analysis and energy landscapes of this compound. This analysis would involve calculating the energies of different spatial arrangements (conformers) of the molecule to determine the most stable, low-energy states.
Applications of 2 Bromo 4 Piperidin 1 Ylmethyl Pyridine As a Synthetic Intermediate in Drug Discovery
Role as a Precursor for Novel Drug Candidates
2-Bromo-4-(piperidin-1-ylmethyl)pyridine serves as a crucial precursor in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors. The bromo substituent at the 2-position of the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This is exemplified in the synthesis of analogues of Pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key target in various cancers and inflammatory diseases. mdpi.comnih.gov
The structural motif of a pyridine ring linked to a piperidine-containing side chain is a key pharmacophoric element in a number of CSF1R inhibitors. mdpi.comnih.gov The synthesis of such molecules often involves the strategic use of brominated pyridine intermediates. For instance, a synthetic approach to Pexidartinib analogues could utilize a 2-bromo-4-(halomethyl)pyridine derivative, which, after reaction with piperidine (B6355638), would yield a structure closely resembling this compound. This intermediate can then undergo further coupling reactions to build the final drug molecule. google.com
The versatility of the 2-bromopyridine (B144113) moiety allows for the application of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgnih.gov These reactions enable the facile introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position, leading to the generation of large libraries of novel compounds for biological screening.
Table 1: Key Reactions in the Utilization of this compound as a Precursor
| Reaction Type | Reagents and Conditions | Resulting Bond Formation | Application in Drug Discovery |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Palladium catalyst, Base | Carbon-Carbon | Introduction of diverse aromatic and heteroaromatic moieties to create novel kinase inhibitors and other targeted therapies. |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Carbon-Nitrogen | Formation of C-N bonds to introduce various amino groups, expanding the chemical space for structure-activity relationship studies. |
Utility as a Building Block for Complex Heterocyclic Architectures
The inherent reactivity of this compound makes it an invaluable building block for the construction of complex heterocyclic architectures, which are often found in medicinally important compounds. The pyridine ring itself is a privileged scaffold in drug design, and the bromo substituent provides a key site for elaboration and annulation reactions to form fused ring systems. whiterose.ac.uk
Through sequential or one-pot multi-component reactions, the 2-bromo position can be functionalized to initiate ring-forming cascades, leading to the synthesis of novel polycyclic and fused heterocyclic compounds. For example, a Suzuki coupling reaction at the 2-position could be followed by an intramolecular cyclization reaction, utilizing the piperidinylmethyl side chain or a newly introduced functional group, to construct elaborate three-dimensional molecular frameworks. nih.gov
The ability to build complex and diverse heterocyclic scaffolds from readily available starting materials like this compound is of paramount importance in medicinal chemistry. It allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.
Integration into Fragment-Based Drug Discovery Workflows
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. frontiersin.orgnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and elaborated into more potent drug candidates.
This compound, and its constituent fragments, can be effectively integrated into FBDD workflows. The bromopyridine and piperidinylmethyl moieties represent common structural motifs found in bioactive molecules. As such, they can be included in fragment libraries for initial screening campaigns. The bromine atom provides a convenient vector for fragment elaboration, allowing for the systematic growth of the initial hit into a more potent lead compound. nih.gov
Once a fragment hit containing a bromopyridine core is identified, this compound can serve as a readily available and functionalized building block for the synthesis of analogues. The piperidinylmethyl group can provide additional interactions with the target protein and improve the physicochemical properties of the evolving compound. Fragment linking is another strategy where two or more fragments that bind to adjacent sites on a target are connected. bohrium.comnih.gov A functionalized bromopyridine fragment could be linked to another fragment to generate a larger, more potent molecule.
Table 2: Properties of this compound Relevant to FBDD
| Property | Value/Description | Relevance in FBDD |
| Molecular Weight | 255.16 g/mol | Within the typical range for larger fragments or for use in the elaboration of smaller initial hits. |
| LogP | Approx. 2.5-3.0 | Indicates moderate lipophilicity, a desirable property for many drug candidates. |
| Heavy Atom Count | 17 | Provides a sufficient number of atoms for meaningful interactions with a target protein. |
| Rotatable Bonds | 3 | Offers conformational flexibility, which can be advantageous for binding to a target. |
Contribution to Scaffold Hopping and Molecular Design Strategies
Scaffold hopping is a widely used molecular design strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties. nih.govresearchgate.net this compound can play a significant role in this process, both as a starting point for scaffold hopping and as a building block for the synthesis of new scaffolds.
The bromopyridine core can be transformed into a variety of other heterocyclic systems through ring-closing or ring-transformation reactions. chimia.ch For example, a known drug candidate containing a different heterocyclic core but with a similar substitution pattern could be redesigned by "hopping" to a pyridine scaffold, which can be readily synthesized from this compound. This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic or pharmacodynamic profiles. nih.gov
Furthermore, the piperidinylmethyl side chain offers opportunities for conformational constraint or modification, which can be a key aspect of scaffold design. By exploring different substitution patterns on the piperidine ring or by replacing it with other cyclic amines, medicinal chemists can fine-tune the three-dimensional shape and properties of the molecule to optimize its interaction with a biological target.
Future Research Directions and Emerging Challenges in 2 Bromo 4 Piperidin 1 Ylmethyl Pyridine Studies
Innovation in Green and Sustainable Synthetic Methodologies
The chemical synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-Bromo-4-(piperidin-1-ylmethyl)pyridine and its analogs will increasingly focus on green and sustainable chemistry principles.
Recent advancements in synthetic organic chemistry offer promising avenues. One key area of innovation is the development of catalyst-free reactions . These methods aim to eliminate the need for often expensive and toxic metal catalysts, thereby simplifying purification processes and reducing environmental impact. nih.gov For 2-bromopyridines, exploring catalyst-free coupling reactions could provide a more sustainable route to functionalized derivatives. acs.org
Another significant trend is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and often lead to cleaner reaction profiles for various heterocyclic compounds. Similarly, ultrasound-assisted synthesis (sonochemistry) offers a green approach by promoting reactions through acoustic cavitation, often at lower temperatures and with shorter reaction times. nih.govnih.govbohrium.com The application of these techniques to the synthesis of 4-aminomethylpyridine and piperidine-containing heterocycles could lead to more efficient and environmentally friendly production methods for the target compound. nih.govnih.govresearchgate.net
A comparison of these emerging green synthesis techniques is presented in the table below.
| Synthesis Technique | Advantages | Potential Application for this compound |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, lower toxicity. nih.gov | Development of direct coupling methods for the pyridine core. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Accelerated formation of the piperidin-1-ylmethyl side chain. |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, shorter reaction times, energy efficiency. nih.govbohrium.com | Efficient synthesis of the core piperidine (B6355638) and pyridine rings. nih.govresearchgate.net |
Discovery of Novel Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not yet extensively defined in publicly available literature, the constituent pyridine and piperidine moieties are prevalent in a vast array of bioactive molecules. This suggests a broad range of potential therapeutic applications that warrant future investigation.
Kinase Inhibition: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors . nih.govnih.gov Numerous approved drugs and clinical candidates targeting various kinases in oncology and inflammatory diseases feature a substituted pyridine ring. Future research should explore the potential of 2-bromo-4-substituted pyridines, including the title compound, as inhibitors of specific kinases implicated in cancer cell proliferation and survival.
GPCR Modulation: G-protein coupled receptors (GPCRs) represent another major class of drug targets. Piperidine derivatives have been successfully developed as modulators of various GPCRs, including those involved in neurotransmission and immune responses. nih.govgoogle.commdpi.com The piperidin-1-ylmethylpyridine core could be investigated for its ability to modulate GPCRs, potentially leading to new treatments for neurological and inflammatory disorders. A 2D QSAR study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives has already demonstrated the potential of this scaffold in targeting GPCRs. researchgate.net
Neurodegenerative Diseases: The structural motifs present in this compound may also hold promise for the treatment of neurodegenerative diseases. The development of novel compounds targeting pathways involved in conditions such as Alzheimer's and Parkinson's disease is a critical area of research, and the unique combination of a bromopyridine and a piperidinomethyl group could offer novel interactions with relevant biological targets.
The table below summarizes potential therapeutic areas for this compound based on the activities of related compounds.
| Therapeutic Area | Potential Biological Target Class | Rationale |
| Oncology | Kinases nih.govnih.gov | Pyridine is a common scaffold in kinase inhibitors. |
| Inflammatory Diseases | GPCRs nih.govgoogle.commdpi.com | Piperidine derivatives are known GPCR modulators. |
| Neurological Disorders | Various (e.g., enzymes, receptors) | Heterocyclic compounds are prevalent in CNS-active drugs. |
Advanced Methodologies for SAR and Mechanistic Investigations
A deep understanding of the structure-activity relationship (SAR) and the mechanism of action is crucial for the successful development of any therapeutic agent. Future studies on this compound will benefit from the application of advanced computational and experimental techniques.
Computational SAR Studies: In silico methods are becoming increasingly powerful in drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling , including 3D-QSAR , can be employed to correlate the structural features of a series of this compound analogs with their biological activity. nih.govnih.govresearchgate.netresearchgate.netrsc.org This can help in identifying key structural determinants for potency and selectivity.
Quantum Chemical Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic properties of the molecule, including its reactivity and potential interaction sites. researchgate.netmdpi.comresearchgate.netnih.gov Such studies can aid in understanding the molecule's behavior at a subatomic level and inform the design of more potent analogs.
Mechanistic Investigations: Elucidating the precise mechanism of action will be a critical area of future research. This will involve a combination of biochemical assays to identify direct molecular targets and cell-based assays to understand the downstream cellular effects. Advanced biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, can be used to characterize the binding kinetics and thermodynamics of the compound with its target protein.
The following table outlines advanced methodologies applicable to the study of this compound.
| Methodology | Application | Expected Outcome |
| 3D-QSAR Modeling | Elucidate structure-activity relationships of analogs. nih.govnih.gov | Predictive models for designing more potent compounds. |
| Quantum Chemical Calculations | Investigate electronic properties and reactivity. researchgate.netmdpi.comresearchgate.netnih.gov | Understanding of molecular stability and interaction potential. |
| Biophysical Techniques | Characterize binding to biological targets. | Determination of binding affinity, kinetics, and thermodynamics. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can be leveraged to accelerate the design and optimization of novel analogs of this compound.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs) , can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. emerginginvestigators.orgnih.govmdpi.comfrontiersin.orgarxiv.orgnih.govarxiv.orgdigitalchemistry.ai These methods can be used for the de novo design of 2-bromopyridine (B144113) derivatives with predicted activity against specific biological targets.
Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties, including bioactivity, pharmacokinetics, and toxicity. These models can be used to virtually screen large libraries of potential analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing.
The table below highlights the potential applications of AI and ML in the study of this compound.
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generation of novel molecular structures with desired properties. nih.govfrontiersin.orgnih.gov | Rapid exploration of novel chemical space for improved activity. |
| Predictive Modeling | Virtual screening and property prediction of compound libraries. | Prioritization of high-potential candidates and reduction of experimental costs. |
| Generative Adversarial Networks (GANs) | A class of machine learning frameworks used in de novo design. emerginginvestigators.orgmdpi.comarxiv.orgarxiv.org | Creation of diverse and novel molecular structures. |
Addressing Challenges in Scaffold Diversity and Selectivity Enhancement
While the this compound scaffold holds promise, future research must address the challenges of expanding scaffold diversity and enhancing the selectivity of its derivatives.
Scaffold Hopping: Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule while retaining its key pharmacophoric features. kuleuven.bedtic.milresearchgate.netnamiki-s.co.jpdundee.ac.uk This approach can be used to design novel analogs of this compound with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For example, exploring alternative heterocyclic cores to the pyridine ring or modifications to the piperidine ring could lead to new classes of bioactive compounds.
Diversity-Oriented Synthesis: This strategy aims to create a collection of structurally diverse molecules from a common starting material. Applying diversity-oriented synthesis to the 2-bromopyridine or piperidinomethyl scaffolds could generate a library of compounds for high-throughput screening against a wide range of biological targets.
Selectivity Enhancement: Achieving high selectivity for the desired biological target over off-target proteins is a critical challenge in drug development. Future research will need to focus on structural modifications to the this compound scaffold to improve its selectivity profile. This can be guided by computational modeling and a detailed understanding of the target's binding site. Modifications to the substitution pattern on the pyridine ring, for instance, can significantly influence the electronic properties and steric interactions of the molecule, thereby affecting its selectivity. nih.gov
The table below outlines strategies to address these challenges.
| Challenge | Strategy | Approach |
| Limited Scaffold Diversity | Scaffold Hopping kuleuven.bedtic.milresearchgate.netnamiki-s.co.jpdundee.ac.uk | Bioisosteric replacement of the pyridine or piperidine rings. |
| Diversity-Oriented Synthesis | Generation of a library of analogs with diverse structural features. | |
| Suboptimal Selectivity | Structure-Based Design | Modification of substituents to exploit differences in target binding sites. |
| Computational Modeling | In silico prediction of binding to on- and off-target proteins. |
Q & A
Q. What are the typical synthetic routes for 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, and how can reaction conditions be optimized?
The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, this compound (I) reacts with amines (e.g., 4-amino-2(Z)-buten-1-ol) using NaH in THF as a base, followed by purification via column chromatography . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane for solubility), and reaction time to minimize byproducts. Purity (≥99%) is confirmed using HPLC with reverse-phase C18 columns .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR : and NMR identify substituents on the pyridine and piperidine rings. The bromine atom deshields adjacent protons, causing downfield shifts (~δ 8.5 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 285.08 for CHBrN) .
- Elemental Analysis : Validates C, H, N, and Br percentages within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation (H315/H319) .
- Storage : Keep in amber vials at 2–8°C under inert gas (e.g., argon) to prevent bromine dissociation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid halogenated byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or supramolecular interactions?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software (v.2018/3) is used to determine bond angles, torsion angles (e.g., piperidine-pyridine dihedral angle ~15°), and hydrogen-bonding networks. Twinning or disorder in crystals may require iterative refinement with SHELXD . Data validation metrics (R < 0.05, R < 0.08) ensure reliability .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate NMR spectra. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility in the piperidine ring .
- Dynamic NMR : Variable-temperature experiments (e.g., −40°C to 25°C) detect ring puckering or hindered rotation .
Q. How does modifying the piperidine substituent affect the compound’s reactivity or biological activity?
- Structure-Activity Relationship (SAR) : Replacing piperidine with morpholine increases polarity (logP from 2.1 to 1.7) but reduces membrane permeability in cell-based assays .
- Electrophilicity : Bromine at the 2-position enhances susceptibility to Suzuki-Miyaura cross-coupling, enabling derivatization (e.g., introducing aryl groups at >80% yield) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
